tert-Butylsulfamoyl chloride

Description

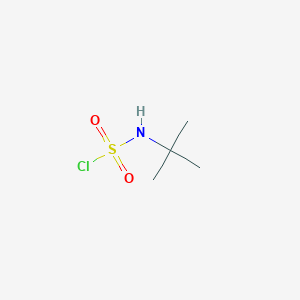

tert-Butylsulfamoyl chloride: is an organosulfur compound with the molecular formula C₄H₁₀ClNO₂S. It is a versatile intermediate used in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. This compound is characterized by the presence of a tert-butyl group attached to a sulfamoyl chloride moiety, making it a valuable reagent in various chemical reactions.

Properties

IUPAC Name |

N-tert-butylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBSTIRRHNSMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506768 | |

| Record name | tert-Butylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-95-2 | |

| Record name | tert-Butylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylsulfamoyl chloride can be synthesized through the reaction of tert-butylamine with chlorosulfonic acid. The reaction typically proceeds as follows:

(CH₃)₃CNH₂+ClSO₂OH→(CH₃)₃CNSO₂Cl+H₂O

In this reaction, tert-butylamine reacts with chlorosulfonic acid to form this compound and water. The reaction is usually carried out under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butylsulfamoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.

Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylamine and sulfur dioxide.

Reduction: It can be reduced to tert-butylsulfamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Reduction: Lithium aluminum hydride or other strong reducing agents are employed under anhydrous conditions.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

tert-Butylsulfamide: Formed from the reduction of this compound.

Scientific Research Applications

Chemistry: tert-Butylsulfamoyl chloride is widely used in organic synthesis to prepare sulfonamides, which are important intermediates in pharmaceuticals and agrochemicals. It is also used in the synthesis of other sulfur-containing compounds.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs, which have antibacterial, antifungal, and diuretic properties. These drugs are crucial in treating various infections and medical conditions.

Industry: In the chemical industry, this compound is used to produce specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable sulfonamide and sulfonate bonds, which are essential in various chemical and biological processes.

Comparison with Similar Compounds

Methanesulfonyl chloride: Another sulfonyl chloride used in organic synthesis.

Benzenesulfonyl chloride: Used to prepare benzenesulfonamides and other derivatives.

Trifluoromethanesulfonyl chloride: Known for its strong electrophilic properties and used in the synthesis of trifluoromethanesulfonamides.

Uniqueness: tert-Butylsulfamoyl chloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in synthesizing complex molecules with specific structural requirements.

Biological Activity

tert-Butylsulfamoyl chloride is a specialized compound with significant applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its electrophilic nature, which allows it to react readily with nucleophiles. The compound is a white powder, soluble in various organic solvents, making it versatile for synthetic applications. Its structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to form sulfamates and sulfonamides through reactions with alcohols, amines, and other nucleophiles. This reactivity is crucial for the synthesis of bioactive compounds, particularly in the development of pharmaceuticals.

Biological Applications

1. Antimicrobial Activity

Sulfamoyl chlorides, including this compound, have been studied for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA and RNA production in microorganisms. This mechanism is similar to that of traditional sulfonamide antibiotics.

2. Synthesis of Bioactive Compounds

The compound serves as a key intermediate in synthesizing various bioactive molecules. For instance, it has been utilized in the development of dual endothelin receptor antagonists, which are promising candidates for treating cardiovascular diseases .

Research Findings

Numerous studies have investigated the efficacy and applications of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

- Synthesis Pathways : Research highlighted the efficiency of using this compound in multi-step syntheses to produce complex molecules with biological relevance. The presence of a tert-butyl group enhances solubility and stability during reactions .

Case Studies

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tert-Butylsulfamoyl chloride in laboratory settings?

- Methodological Answer :

- Use a fume hood with a face velocity ≥100 feet/minute to minimize inhalation of vapors or aerosols .

- Wear nitrile or neoprene gloves (tested for chemical resistance) and safety goggles with side shields to prevent skin/eye contact .

- Store in a tightly sealed container away from heat sources, sparks, or oxidizing agents due to its flammability (GHS Category 2) .

- Emergency measures: Immediately rinse contaminated skin with water for 15 minutes and use CO₂ or dry chemical extinguishers for fires .

Q. Which analytical techniques are recommended for confirming the purity and identity of tert-Butylsulfamoyl chloride?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C spectra to confirm the tert-butyl group (δ ~1.3 ppm for H) and sulfamoyl chloride moiety .

- FT-IR : Identify characteristic S=O stretching (1350–1200 cm) and N–S–O vibrations .

- Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values to detect impurities .

- HPLC/MS : Use reverse-phase chromatography with UV detection to assess purity and detect degradation products .

Q. How should researchers design a synthesis protocol using tert-Butylsulfamoyl chloride as a sulfonating agent?

- Methodological Answer :

- Stoichiometry : Optimize molar ratios (typically 1.1–1.3 equivalents) to account for hydrolysis sensitivity .

- Solvent Selection : Use anhydrous dichloromethane or THF under nitrogen to minimize moisture-induced side reactions .

- Reaction Monitoring : Track progress via TLC (R shifts) or in-situ IR to detect sulfonamide formation .

- Workup : Quench excess reagent with ice-cold water and extract products using ethyl acetate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving tert-Butylsulfamoyl chloride?

- Methodological Answer :

- Variable Control : Ensure consistent moisture exclusion (e.g., molecular sieves) and temperature (±2°C) to reduce variability .

- Side Reaction Analysis : Use GC-MS to identify byproducts like sulfonic acids from hydrolysis .

- Kinetic Studies : Conduct time-course experiments to determine optimal reaction duration and catalyst effects (e.g., DMAP) .

- Statistical Validation : Apply Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, base strength) .

Q. What are the thermal decomposition pathways of tert-Butylsulfamoyl chloride, and how can decomposition products be analytically identified?

- Methodological Answer :

- Decomposition Conditions : Heat samples to 150–200°C in a sealed tube and analyze evolved gases via FT-IR or GC-MS .

- Expected Byproducts : SO, HCl, and tert-butylamine detected via mass spectrometry (m/z 64 for SO, m/z 36/38 for HCl) .

- Mitigation Strategies : Store reagent at ≤25°C and avoid prolonged exposure to light .

Q. How can the stability of tert-Butylsulfamoyl chloride in complex reaction matrices be quantitatively assessed?

- Methodological Answer :

- Stability Indicating Assays : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor degradation over time .

- Accelerated Stability Testing : Expose samples to elevated humidity (75% RH) and temperature (40°C) for 48 hours, then compare purity via NMR .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions .

Methodological Best Practices

- Data Reproducibility : Document all experimental parameters (e.g., humidity levels, reagent lot numbers) to enable cross-lab validation .

- Ethical Compliance : For studies involving biological systems, obtain ethics committee approval and declare compliance with Helsinki principles .

- Contradiction Management : Cross-reference SDS from multiple suppliers (e.g., Fisher Scientific, Sigma-Aldrich) to reconcile safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.